H-Cys(Trt)-OtBu.HCl
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Overview
Description
The compound H-Cys(Trt)-OtBu.HCl is a protected form of the amino acid cysteine. It is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The compound features a trityl (Trt) protecting group on the thiol side chain of cysteine and a tert-butyl (OtBu) ester protecting group on the carboxyl group. The hydrochloride (HCl) salt form enhances its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys(Trt)-OtBu.HCl typically involves the protection of the cysteine thiol group with a trityl group and the carboxyl group with a tert-butyl ester. The process begins with the reaction of cysteine hydrochloride with triphenylmethyl chloride in anhydrous N,N-dimethylformamide (DMF) under nitrogen atmosphere. This reaction forms the trityl-protected cysteine. The carboxyl group is then esterified using tert-butyl alcohol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and crystallization.
Chemical Reactions Analysis
Types of Reactions
H-Cys(Trt)-OtBu.HCl: undergoes various chemical reactions, including:
Deprotection Reactions: The trityl and tert-butyl protecting groups can be removed under acidic conditions to yield free cysteine.
Oxidation: The thiol group can be oxidized to form disulfide bonds, which are crucial in protein folding and stability.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the trityl and tert-butyl protecting groups.
Oxidation: Hydrogen peroxide or iodine can be used to oxidize the thiol group to form disulfide bonds.
Substitution: Alkyl halides or acyl chlorides can be used in nucleophilic substitution reactions with the thiol group.
Major Products Formed
Free Cysteine: Obtained after deprotection.
Disulfide Bonds: Formed during oxidation reactions.
Thioethers: Formed during nucleophilic substitution reactions.
Scientific Research Applications
H-Cys(Trt)-OtBu.HCl: has numerous applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Protein Engineering: Facilitates the incorporation of cysteine residues in proteins for site-specific modifications.
Bioconjugation: Used in the development of bioconjugates for drug delivery and imaging.
Medicinal Chemistry: Plays a role in the design of cysteine-containing drugs and inhibitors.
Mechanism of Action
The primary function of H-Cys(Trt)-OtBu.HCl is to serve as a protected cysteine derivative in peptide synthesis. The trityl and tert-butyl protecting groups prevent unwanted reactions of the thiol and carboxyl groups during peptide assembly. Upon deprotection, the free cysteine can participate in various biochemical reactions, including disulfide bond formation and nucleophilic substitutions, which are essential for protein structure and function.
Comparison with Similar Compounds
H-Cys(Trt)-OtBu.HCl: can be compared with other cysteine derivatives such as:
H-Cys(Trt)-2-ClTrt Resin: Used for solid-phase peptide synthesis with a different resin support.
H-Cys(Trt)-Trityl NovaPEG Resin: Another variant used in peptide synthesis with a different resin.
Uniqueness: : The combination of trityl and tert-butyl protecting groups in This compound provides a unique balance of stability and reactivity, making it particularly useful in complex peptide synthesis.
Properties
IUPAC Name |
tert-butyl (2R)-2-amino-3-tritylsulfanylpropanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO2S.ClH/c1-25(2,3)29-24(28)23(27)19-30-26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18,23H,19,27H2,1-3H3;1H/t23-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOWWSICTUFREA-BQAIUKQQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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